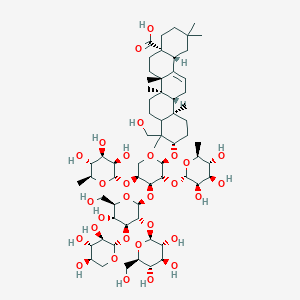
Terephthaloylchlorid
Übersicht
Beschreibung
It is a white solid at room temperature and is primarily used as a precursor in the production of high-performance polymers and aramid fibers, such as Kevlar and Twaron . This compound is known for imparting properties like flame resistance, chemical resistance, temperature stability, light weight, and high strength to the materials it is used in .
Wissenschaftliche Forschungsanwendungen
Terephthaloyl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a key intermediate in the synthesis of high-performance polymers and aramid fibers.
Biology: Employed in the formation of cross-linked films with proteins like bovine serum albumin.
Medicine: Utilized in the synthesis of pharmaceuticals and as a reagent in various biochemical assays.
Wirkmechanismus
Target of Action
Terephthaloyl chloride is a highly reactive acid chloride derived from terephthalic acid . Its primary targets are difunctional compounds, such as α,ω-diaminopolystyrene . These compounds are used in the synthesis of polymers, including performance polymers and aramid fibers .
Mode of Action
Terephthaloyl chloride interacts with its targets through a condensation reaction . This reaction involves the formation of a covalent bond between the terephthaloyl chloride and the target molecule, with the elimination of a smaller molecule, usually water . This results in the formation of chain-extended polymers containing amide bonds along the polymer backbone .
Biochemical Pathways
The primary biochemical pathway affected by terephthaloyl chloride is the synthesis of polymers. The compound plays a crucial role in the formation of aramid fibers, which are used in the production of various materials, including Kevlar . The reaction of terephthaloyl chloride with p-phenylenediamine is one of the key steps in the synthesis of Kevlar .
Result of Action
The result of terephthaloyl chloride’s action is the formation of high-performance materials with properties such as flame resistance, chemical resistance, temperature stability, light weight, and very high strength . These materials find use in a variety of applications, from protective clothing and bulletproof vests to aerospace and automotive components .
Action Environment
The action of terephthaloyl chloride is influenced by environmental factors such as temperature and the presence of other reactive substances. For instance, the compound is used as an effective water scavenger, stabilizing isocyanates and urethane prepolymers . Its reactivity and efficacy can also be influenced by the presence of catalysts, as seen in its synthesis from terephthalic acid .
Biochemische Analyse
Biochemical Properties
Terephthaloyl chloride is a highly reactive acid chloride derived from terephthalic acid . It is used as a cross-linking agent in polymer synthesis . Terephthaloyl chloride undergoes condensation reaction with difunctional α,ω-diaminopolystyrene to yield chain-extended polystyrene containing amide bonds along the polymer backbone .
Molecular Mechanism
Terephthaloyl chloride, due to its reactivity, can participate in condensation reactions with various biomolecules, leading to the formation of amide bonds . This property is exploited in the synthesis of polymers, where it can react with diamines to form polyamides .
Metabolic Pathways
Its primary use is in the synthesis of polymers, rather than in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reaction with 1,4-bis(trichloromethyl)benzene: : Terephthaloyl chloride is commercially produced by reacting 1,4-bis(trichloromethyl)benzene with terephthalic acid. The reaction yields terephthaloyl chloride and hydrochloric acid as a byproduct . [ \text{C}_6\text{H}_4(\text{CCl}_3)_2 + \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 \rightarrow 2 \text{C}_6\text{H}_4(\text{COCl})_2 + 2 \text{HCl} ]
-
Chlorination of dimethyl terephthalate: : Another method involves the chlorination of dimethyl terephthalate to produce terephthaloyl chloride .
-
Thionyl chloride method: : Terephthalic acid is mixed with thionyl chloride and refluxed at 80°C for 10-12 hours. The thionyl chloride is then evaporated, and the resulting crude product is distilled under reduced pressure to obtain the finished product .
Industrial Production Methods
The industrial production of terephthaloyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Condensation Reactions: Terephthaloyl chloride undergoes condensation reactions with difunctional α,ω-diaminopolystyrene to yield chain-extended polystyrene containing amide bonds along the polymer backbone.
Interfacial Reactions: It reacts with bovine serum albumin to form thin cross-linked films.
Common Reagents and Conditions
Reagents: Common reagents include difunctional α,ω-diaminopolystyrene and bovine serum albumin.
Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
Polystyrene with amide bonds: Formed from the condensation reaction with difunctional α,ω-diaminopolystyrene.
Cross-linked films: Formed from the interfacial reaction with bovine serum albumin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isophthaloyl chloride: Another acyl chloride derived from isophthalic acid, used in similar applications as terephthaloyl chloride.
Phthaloyl chloride: Derived from phthalic acid, used in the synthesis of various polymers and as a reagent in organic synthesis.
Uniqueness
Terephthaloyl chloride is unique due to its specific structure, which imparts distinct properties to the polymers it forms. For example, the linear arrangement of the benzene rings in terephthaloyl chloride contributes to the high tensile strength and thermal stability of aramid fibers like Kevlar . This makes it particularly valuable in applications requiring materials with exceptional mechanical and thermal properties.
Eigenschaften
IUPAC Name |
benzene-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJRKJRKIFVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026653 | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
259 °C, 264 °C | |
| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
356 °F, 180 °C | |
| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOLUBLE IN ETHER, Solubility in water: reaction | |
| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.32 g/cm³ | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 320 | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS NEEDLES | |
CAS No. |
100-20-9 | |
| Record name | Terephthaloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthaloyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terephthaloyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247CO9608 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
82-84 °C, 79.5-84 °C | |
| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEREPHTHALOYL DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of terephthaloyl chloride?
A1: Terephthaloyl chloride has the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol. []
Q2: What spectroscopic data is available for terephthaloyl chloride?
A2: Various spectroscopic techniques have been employed to characterize TPC, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). These techniques provide information on the functional groups, molecular structure, and electronic states of TPC. [, , , ]
Q3: Is terephthaloyl chloride soluble in water?
A3: No, TPC reacts readily with water, undergoing hydrolysis to form terephthalic acid and hydrochloric acid. []
Q4: What is the thermal stability of terephthaloyl chloride?
A4: TPC exhibits limited thermal stability, particularly at elevated temperatures. Studies have shown that at 500°C, TPC undergoes both polymerization and decomposition reactions. []
Q5: How does terephthaloyl chloride behave on a silver surface?
A5: XPS and DFT studies revealed that upon adsorption on a Ag(111) surface, TPC undergoes a chemical reaction involving carbon-chlorine bond scission, resulting in adsorbed chlorine atoms and a p-phenylene dicarbonyl (pPDC) species. []
Q6: What is the primary application of terephthaloyl chloride?
A6: TPC is primarily used as a monomer in the synthesis of high-performance polymers, including polyamides (aramids) and polyesters. [, , , , , , ]
Q7: How is terephthaloyl chloride used in the synthesis of Kevlar?
A7: Kevlar, a high-strength aramid fiber, is synthesized by the polycondensation reaction of TPC with p-phenylenediamine. [, ]
Q8: Can terephthaloyl chloride be used to synthesize copolymers?
A8: Yes, TPC has been successfully employed in the synthesis of various copolymers, including poly(amide-ester)s, poly(aryl ether sulfone ether ketone ketone)s, and poly(p-phenylene terephthalamide)-based copolymers. These copolymers often exhibit tailored properties based on the incorporated comonomers. [, , , ]
Q9: What role does terephthaloyl chloride play in interfacial polymerization?
A9: TPC is commonly used as a diacid chloride monomer in interfacial polymerization, a technique for synthesizing thin-film composite membranes. The reaction typically involves TPC dissolved in an organic solvent reacting with a diamine or polyamine dissolved in an aqueous phase at the interface. This method has been used to produce membranes for various applications, including nanofiltration, reverse osmosis, and microencapsulation. [, , , , ]
Q10: What factors influence the polymerization of terephthaloyl chloride?
A10: Factors influencing TPC polymerization include reaction temperature, time, monomer concentration, solvent choice, catalyst presence, and the use of acid-binding agents. These parameters can impact the yield, molecular weight, and properties of the resulting polymers. [, , , , , ]
Q11: How can the stability of terephthaloyl chloride be enhanced?
A11: Due to its reactivity with water, TPC is typically stored under anhydrous conditions to prevent hydrolysis.
Q12: Are there any alternatives to using terephthaloyl chloride in polymer synthesis?
A12: Yes, alternative diacid chlorides or activated dicarboxylic acid derivatives can be used in place of TPC, depending on the desired polymer structure and properties.
Q13: What are the safety concerns associated with handling terephthaloyl chloride?
A13: TPC is corrosive and moisture-sensitive, requiring careful handling and storage. It can cause respiratory, skin, and eye irritation upon exposure. Appropriate safety measures, such as personal protective equipment and proper ventilation, are crucial when working with TPC. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid](/img/structure/B127438.png)


![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)





